4-(1,3,4-thiadiazol-2-yloxy)-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine
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Description
4-(1,3,4-thiadiazol-2-yloxy)-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.46. The purity is usually 95%.
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Biological Activity
The compound 4-(1,3,4-thiadiazol-2-yloxy)-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine is a novel derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their significant therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, drawing from various research studies and case analyses.
Chemical Structure and Properties
The structure of the compound can be broken down into two main pharmacophoric elements: the thiadiazole moiety and the piperidine ring. The presence of these functional groups is crucial for its biological activity.
- Molecular Formula : C16H16N4O3S2
- Molecular Weight : 396.45 g/mol
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- A study reviewed multiple 1,3,4-thiadiazole derivatives and highlighted their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .
- Specific derivatives have shown IC50 values in the low micromolar range against breast and colon cancer cells .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties:
- In vitro studies revealed strong activity against Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain .
- The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties:
- Experimental models showed that the compound significantly reduced edema in paw inflammation tests. The observed reduction was comparable to standard anti-inflammatory drugs like ibuprofen .
- The anti-inflammatory mechanism may involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Anticonvulsant Activity
Recent studies have explored the anticonvulsant potential of thiadiazole derivatives:
- In animal models, compounds similar to this compound exhibited protective effects against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) .
- These findings suggest that modifications in the thiadiazole structure can enhance neuroprotective effects.
Case Study 1: Anticancer Evaluation
A recent study synthesized several thiadiazole derivatives and evaluated their anticancer activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound exhibited an IC50 value of 15 µM against MCF-7 cells after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to controls .
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial efficacy of a series of thiadiazole derivatives against multiple bacterial strains. The compound demonstrated potent activity against Bacillus subtilis with an MIC value of 32 µg/mL. Time-kill assays confirmed bactericidal activity within 2 hours of exposure .
Properties
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c22-15(12-1-3-13(4-2-12)23-16-18-7-10-25-16)21-8-5-14(6-9-21)24-17-20-19-11-26-17/h1-4,7,10-11,14H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBCAXIGQGMXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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